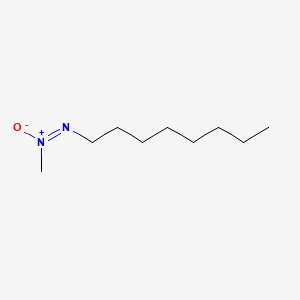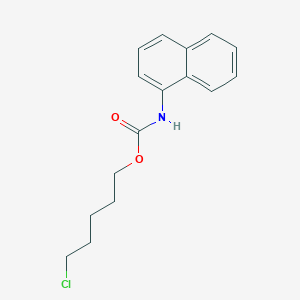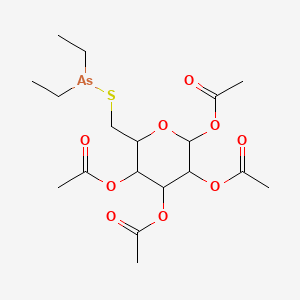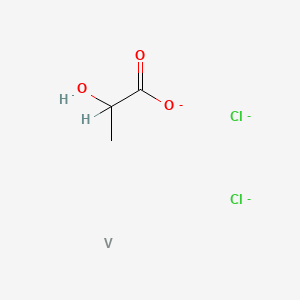
Vanadium dichlorolactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium dichlorolactate is a coordination compound that involves vanadium, a transition metal, and dichlorolactate, an organic ligand Vanadium compounds are known for their diverse oxidation states and catalytic properties, making them valuable in various chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vanadium dichlorolactate typically involves the reaction of vanadium precursors with dichlorolactate ligands under controlled conditions. One common method is the reaction of vanadium pentoxide (V₂O₅) with dichloroacetic acid in the presence of a reducing agent. The reaction is carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using vanadium salts and dichloroacetic acid. The process requires precise control of temperature, pressure, and pH to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Vanadium dichlorolactate undergoes various chemical reactions, including:
Oxidation: Vanadium in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like zinc or hydrazine.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as zinc and hydrazine are frequently used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) oxides, while reduction can produce vanadium(III) or vanadium(IV) complexes.
Aplicaciones Científicas De Investigación
Vanadium dichlorolactate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a model for biological vanadium complexes.
Medicine: Research is ongoing into its potential as an antidiabetic agent and its effects on cancer cells.
Industry: It is used in the production of specialty chemicals and materials due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of vanadium dichlorolactate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzymes like protein tyrosine phosphatases, which play a role in cellular signaling pathways. This inhibition can modulate various biological processes, including glucose metabolism and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Vanadyl sulfate: Another vanadium compound with antidiabetic properties.
Vanadium pentoxide: Used as a catalyst in industrial processes.
Vanadium acetylacetonate: Known for its catalytic activity in organic synthesis.
Uniqueness
Vanadium dichlorolactate is unique due to its specific ligand environment, which can influence its reactivity and biological activity. The presence of dichlorolactate ligands can enhance its solubility and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
102482-04-2 |
|---|---|
Fórmula molecular |
C3H5Cl2O3V-3 |
Peso molecular |
210.91 g/mol |
Nombre IUPAC |
2-hydroxypropanoate;vanadium;dichloride |
InChI |
InChI=1S/C3H6O3.2ClH.V/c1-2(4)3(5)6;;;/h2,4H,1H3,(H,5,6);2*1H;/p-3 |
Clave InChI |
IPRDEABYQPZWTL-UHFFFAOYSA-K |
SMILES canónico |
CC(C(=O)[O-])O.[Cl-].[Cl-].[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


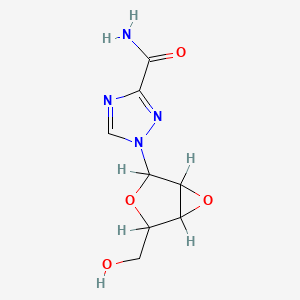
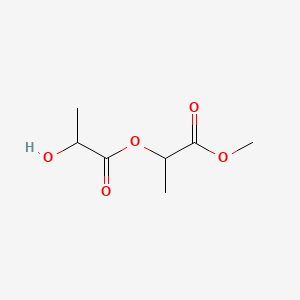


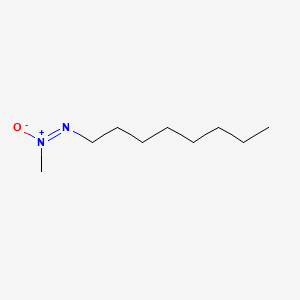
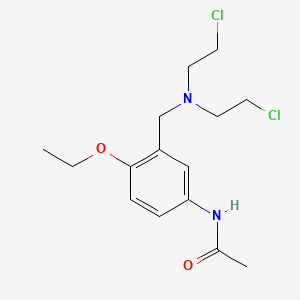
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
